molecular formula C44H24Cl4CuN4 B3108760 Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide CAS No. 16828-36-7

Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

Cat. No. B3108760
CAS RN: 16828-36-7
M. Wt: 814 g/mol
InChI Key: VQAOAJVSUJOMBR-UHFFFAOYSA-N
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Description

“Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide” is a type of porphyrin, a class of compounds that have a macrocyclic structure of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges . Porphyrins can be complexed with metal ions such as copper (Cu), iron (Fe), cobalt (Co), and zinc (Zn), and they have a wide range of applications in various research fields .


Synthesis Analysis

The synthesis of porphyrins like “Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide” often involves procedures that have been previously reported . The final solution was prepared with deionized water and NaOH .


Molecular Structure Analysis

The molecular structure of porphyrins is characterized by a center ring that can be coordinated to metal ions, and the macrocyclic rings can support substituent groups . The FT–IR and 1H-NMR spectra for the 5,10,15,20-tetrakis (p-chlorophenyl)porphyrin indicate a peak at 1709 cm –1, which belongs to the C=N of the porphyrin ring .


Chemical Reactions Analysis

Porphyrins are known for their unique characteristics such as an intense adsorption band in the visible region, generally related to a π-π* transition, and redox properties which can be tuned by substituents exchange . The coordination to metal ions further improves their biological and catalytic capabilities .


Physical And Chemical Properties Analysis

The physical and chemical properties of porphyrins like “Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide” can be analyzed using various techniques. For instance, the prepared PVC membrane morphology has been analyzed by scanning electron microscopy .

Scientific Research Applications

Electroconductive Films

Copper complexes of amino-substituted tetraphenylporphyrins, including variants of 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin, have been studied for their potential in creating electroconductive films. These films exhibit semiconductor properties and differ in morphology depending on the solvent used during their formation. This indicates a promising application in electronic and optoelectronic devices due to their conductive properties (Tesakova et al., 2016).

Photodegradation of Pollutants

Water-soluble versions of 5,10,15,20-tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin and its metal complexes, including copper, have shown effectiveness as sensitizers in the photodegradation of phenols. This suggests their potential use in environmental applications, particularly in the treatment and purification of wastewater contaminated with organic compounds (Monteiro et al., 2005).

Metal Exchange Reactions

Copper 5,10,15,20-tetrakis(4-chlorophenyl)porphyrinates have been synthesized and characterized through metal exchange reactions. These reactions and the resulting copper complexes are significant in the context of chemical synthesis and material science, offering insights into the formation and properties of metalloporphyrins (Zvezdina et al., 2020).

Catalytic Applications

Copper porphyrin complexes have been identified as efficient catalysts in various chemical reactions. For example, copper 5,10,15,20-tetrakis (ethoxycarbonyl)porphyrin catalyzes the oxidative cross dehydrogenative coupling of allyl sp3 C-H bond with acid, indicating its potential in organic synthesis and industrial applications (Xiong et al., 2019).

Mechanism of Action

Target of Action

Cu(TPCPP) is a type of metal-organic framework (MOF) that primarily targets cancer cells . It has been shown to have a significant affinity for cancer cells, making it a potential candidate for cancer treatment .

Mode of Action

Cu(TPCPP) interacts with its targets through a process known as the Russell mechanism . This mechanism involves the generation of singlet oxygen (^1O_2) in the tumor microenvironment . Hydrogen peroxide (H_2O_2) oxidizes the TCPP ligand, which then undergoes a reduction reaction in the presence of Cu^2+ and a peroxidase-like nanosheet to produce a peroxyl radical. This radical then undergoes a spontaneous recombination reaction to produce ^1O_2 .

Biochemical Pathways

The generation of ^1O_2 by Cu(TPCPP) affects the oxidative stress pathway in cancer cells . ^1O_2 is a highly reactive oxygen species that can cause oxidative damage to cellular components, including proteins, lipids, and DNA. This damage can lead to cell death, particularly in cancer cells, which are more susceptible to oxidative stress than normal cells .

Pharmacokinetics

It is known that the compound exhibits high porosity, non-toxicity, a large surface area, and safe biodegradability in a physiological environment

Result of Action

The primary result of Cu(TPCPP)'s action is the induction of cell death in cancer cells . By generating ^1O_2 and causing oxidative damage, Cu(TPCPP) can effectively kill cancer cells while sparing normal cells . This selective cytotoxicity makes Cu(TPCPP) a promising candidate for cancer treatment .

Action Environment

The action of Cu(TPCPP) is influenced by several environmental factors. For instance, the generation of ^1O_2 by Cu(TPCPP) is dependent on the presence of H_2O_2, which is often found in the tumor microenvironment . Additionally, the compound’s action can be enhanced by light, which can increase the driving force for ion transport and improve energy conversion performance

Future Directions

Porphyrins have widespread applications in many research fields such as catalysis, electro-catalysis, sensor systems, organic-electronics, electron transfer models, spintronics, oxygen transport and conversion of sunlight into chemical energy, supramolecular nanopatterning, chemical reactions at solid/vacuum interfaces, photodynamic therapy, scanning tunneling microscopy studies, and single molecule-scanning probe investigations . Therefore, the future directions for “Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide” could involve these areas of research.

properties

IUPAC Name

copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAOAJVSUJOMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H24Cl4CuN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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